molecular formula C11H13NO2 B15277251 2-(2-Methoxyphenyl)pyrrolidin-3-one

2-(2-Methoxyphenyl)pyrrolidin-3-one

Cat. No.: B15277251
M. Wt: 191.23 g/mol
InChI Key: HPVZLCFUWRWYQB-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)pyrrolidin-3-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are widely recognized for their biological and pharmacological activities

Preparation Methods

The synthesis of 2-(2-Methoxyphenyl)pyrrolidin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates . Industrial production methods often utilize these synthetic routes due to their efficiency and reliability.

Chemical Reactions Analysis

2-(2-Methoxyphenyl)pyrrolidin-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in their activity. This interaction can result in various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-(2-Methoxyphenyl)pyrrolidin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(2-methoxyphenyl)pyrrolidin-3-one

InChI

InChI=1S/C11H13NO2/c1-14-10-5-3-2-4-8(10)11-9(13)6-7-12-11/h2-5,11-12H,6-7H2,1H3

InChI Key

HPVZLCFUWRWYQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C(=O)CCN2

Origin of Product

United States

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